molecular formula C20H23N5O4 B2590287 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1006268-31-0

2-(3,4-dimethoxyphenyl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2590287
CAS No.: 1006268-31-0
M. Wt: 397.435
InChI Key: RKGJMZILPAEJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on related pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies highlight the importance of hydrogen bonding in the self-assembly process of these complexes, which are shown to have significant antioxidant activity. The antioxidant properties were evaluated using various in vitro methods, demonstrating the potential of these compounds in applications where oxidative stress is a concern (Chkirate et al., 2019).

Radiosynthesis for Imaging

Another important application area is the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical structure , has been reported. These compounds are synthesized for their selective binding properties, enabling advancements in the imaging of biological targets involved in neuroinflammation and other processes (Dollé et al., 2008).

Synthesis and Cytotoxic Activity

The design and synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been explored for their in vitro cytotoxic activity. This research aims to find new anticancer agents by attaching different aryloxy groups to the pyrimidine ring, leading to compounds with appreciable cancer cell growth inhibition. This direction of research opens new avenues for developing targeted cancer therapies (Al-Sanea et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of new heterocycles incorporating the antipyrine moiety, derived from similar pyrazole-acetamide structures, have shown promising antimicrobial activity. This application is critical in developing new antibiotics to combat resistant strains of bacteria, addressing one of the major challenges in contemporary medicine (Bondock et al., 2008).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-5-14-11-19(27)23-20(21-14)25-17(8-12(2)24-25)22-18(26)10-13-6-7-15(28-3)16(9-13)29-4/h6-9,11H,5,10H2,1-4H3,(H,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGJMZILPAEJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.